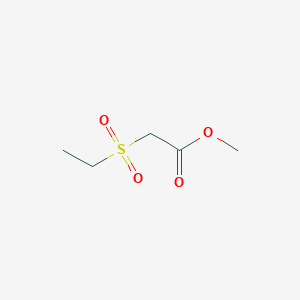

Methyl 2-(Ethylsulfonyl)acetate

Description

Methyl 2-(Ethylsulfonyl)acetate is an organosulfur compound characterized by a methyl ester group linked to an acetamide backbone substituted with an ethylsulfonyl (-SO₂C₂H₅) moiety. Sulfonyl-containing esters are often utilized as intermediates due to their stability and ability to participate in nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 2-ethylsulfonylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-3-10(7,8)4-5(6)9-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWSIYDRXGEJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565631 | |

| Record name | Methyl (ethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42271-27-2 | |

| Record name | Methyl (ethanesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(Ethylsulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of ethylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Another method involves the esterification of 2-(ethylsulfonyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Ethylsulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Sulfides, thiols.

Substitution: Various esters, amides, and thioesters.

Scientific Research Applications

Methyl 2-(Ethylsulfonyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those containing sulfonyl groups.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(Ethylsulfonyl)acetate involves its ability to act as a sulfonylating agent. The sulfonyl group can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of sulfonyl-containing compounds, which are important in medicinal chemistry and materials science.

Comparison with Similar Compounds

Ethyl 2-((4-Methylphenyl)Sulfonyl)Acetate

- Structure : Features a para-methylphenylsulfonyl (-SO₂C₆H₄CH₃) group instead of ethylsulfonyl.

- Properties : The aromatic sulfonyl group increases steric bulk and electron-withdrawing effects, enhancing thermal stability compared to aliphatic sulfonyl derivatives .

- Applications : Used in organic synthesis for constructing sulfonamide-based drugs or polymers.

Ethyl 2-(Chlorosulfonyl)Acetate

- Structure : Contains a chlorosulfonyl (-SO₂Cl) group, a highly reactive leaving group.

- Reactivity : The chlorine atom facilitates nucleophilic displacement reactions, making it a precursor for sulfonamides or sulfonic acids .

- Contrast : Unlike Methyl 2-(Ethylsulfonyl)acetate, this compound is more reactive and hazardous, requiring careful handling.

Ethyl 2-(Methylthio)Acetate

- Structure : Substituted with a methylthio (-SMe) group instead of sulfonyl.

- Oxidation State : The sulfur in the thioether is in a lower oxidation state (-S- vs. -SO₂-), reducing polarity and electrophilicity .

- Applications : Primarily used in flavoring agents, contrasting with sulfonyl esters’ roles in medicinal chemistry.

Methyl 2-(5-Methoxy-2-Sulfamoylphenyl)Acetate

- Structure : Incorporates a sulfamoyl (-SO₂NH₂) group on an aromatic ring.

- Divergence : The aromatic sulfamoyl group enhances hydrogen-bonding capacity, influencing solubility and target binding compared to aliphatic sulfonyl groups.

Ethyl 2-Phenylacetoacetate

- Structure : A β-ketoester with a phenyl group, lacking sulfur.

- Reactivity: Participates in keto-enol tautomerism, enabling condensation reactions (e.g., Knorr quinoline synthesis) .

- Contrast : The absence of a sulfonyl group limits its utility in sulfonamide-based drug development.

Comparative Analysis Table

Biological Activity

Methyl 2-(Ethylsulfonyl)acetate is a sulfonyl-substituted ester that has garnered attention for its potential biological activities. The presence of the ethylsulfonyl group may confer unique properties, particularly in relation to anti-inflammatory and analgesic effects. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : 178.20 g/mol

The compound features an ester functional group, which can act as a bioisostere for carboxylic acids, potentially enhancing its biological interactions and therapeutic applications.

Research indicates that compounds containing sulfonyl groups often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

Key Mechanisms:

- COX-2 Inhibition : this compound may inhibit COX-2, decreasing inflammatory responses.

- Prostaglandin Reduction : By inhibiting COX-2, the compound may lower prostaglandin levels, thereby alleviating pain and inflammation.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound. Below are summarized findings from various research efforts:

Anti-inflammatory Activity

A study highlighted the potential anti-inflammatory effects of related sulfonyl compounds. The inhibition of COX enzymes was a primary focus, with results indicating significant reductions in inflammatory markers in vitro .

Comparative Biological Activity

The following table compares the biological activities of this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHOS | Potential anti-inflammatory agent |

| Methyl 2-(Methylsulfonyl)acetate | CHOS | Anti-inflammatory properties |

| Ethyl 2-(Methylsulfonyl)acetate | CHOS | Potential analgesic effects |

| Methyl 4-(Methanesulfonyl)phenylacetate | CHOS | COX-2 inhibitor |

This comparison illustrates that while this compound is unique due to its ethylsulfonyl substituent, it shares similar properties with other sulfonated esters.

Case Studies

- In Vitro Studies : A study conducted on RAW264.7 macrophage cells demonstrated that related sulfonamide compounds exhibited significant inhibition of TNF-α production, suggesting potential therapeutic applications in inflammatory diseases .

- Animal Models : In vivo studies using animal models have shown promise for sulfonamide derivatives in reducing inflammation and pain responses, further supporting the potential application of this compound in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.